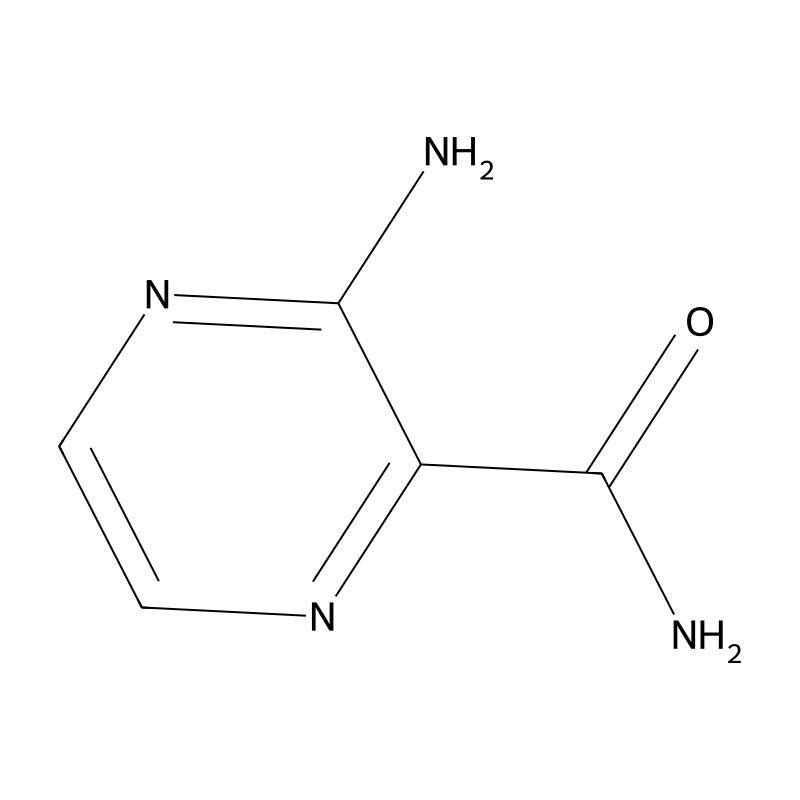3-Aminopyrazine-2-carboxamide
Catalog No.
S518631
CAS No.
32587-10-3
M.F
C5H6N4O
M. Wt
138.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
32587-10-3
Product Name
3-Aminopyrazine-2-carboxamide
IUPAC Name
3-aminopyrazine-2-carboxamide
Molecular Formula
C5H6N4O
Molecular Weight
138.13 g/mol
InChI
InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10)
InChI Key
SFSMATGDLFHTHE-UHFFFAOYSA-N
SMILES
C1=CN=C(C(=N1)C(=O)N)N
Solubility
Soluble in DMSO
Synonyms
Aminopyrazine carboxamide
Canonical SMILES
C1=CN=C(C(=N1)C(=O)N)N
Description
The exact mass of the compound 3-Aminopyrazine-2-carboxamide is 138.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131841. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
- Antimicrobial Activity: A study published in the National Institutes of Health's PMC database explored a series of N-substituted 3-aminopyrazine-2-carboxamides for their antimicrobial properties. These molecules share a similar core structure with 3-Aminopyrazine-2-carboxamide. The study found that some derivatives exhibited in vitro activity against various bacteria, fungi, and mycobacteria, suggesting this class of compounds may warrant further investigation as potential antibiotics [].
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
-0.8
Exact Mass
138.05
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
3K43224J9U
Other CAS
32587-10-3
Wikipedia
3-Aminopyrazine-2-carboxamide
Dates
Modify: 2023-08-15
1: Pijls KE, de Vries H, Nikkessen S, Bast A, Wodzig WK, Koek GH. Critical appraisal of 13C breath tests for microsomal liver function: aminopyrine revisited. Liver Int. 2014 Apr;34(4):487-94. doi: 10.1111/liv.12451. Epub 2014 Jan 16. Review. PubMed PMID: 24428683.
2: Park JA, Zhang D, Kim SK, Cho SH, Cho SM, Yi H, Shim JH, Kim JS, Abd El-Aty AM, Shin HC. Simultaneous determination of aminopyrine and antipyrine in porcine muscle, milk, and eggs using liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 Dec;38(23):4048-54. doi: 10.1002/jssc.201500920. Epub 2015 Nov 3. PubMed PMID: 26434939.
3: Uetrecht JP, Ma HM, MacKnight E, McClelland R. Oxidation of aminopyrine by hypochlorite to a reactive dication: possible implications for aminopyrine-induced agranulocytosis. Chem Res Toxicol. 1995 Mar;8(2):226-33. PubMed PMID: 7766805.
2: Park JA, Zhang D, Kim SK, Cho SH, Cho SM, Yi H, Shim JH, Kim JS, Abd El-Aty AM, Shin HC. Simultaneous determination of aminopyrine and antipyrine in porcine muscle, milk, and eggs using liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 Dec;38(23):4048-54. doi: 10.1002/jssc.201500920. Epub 2015 Nov 3. PubMed PMID: 26434939.
3: Uetrecht JP, Ma HM, MacKnight E, McClelland R. Oxidation of aminopyrine by hypochlorite to a reactive dication: possible implications for aminopyrine-induced agranulocytosis. Chem Res Toxicol. 1995 Mar;8(2):226-33. PubMed PMID: 7766805.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








